![molecular formula C10H16O B12677530 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 50705-16-3](/img/structure/B12677530.png)
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde
Overview
Description
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O. It is a bicyclic compound, meaning it contains two fused rings, and it features a formyl group (-CHO) attached to the second carbon of the bicyclo[2.2.1]heptane structure. This compound is also known by other names such as 3,3-dimethyl-norbornane-2-carbaldehyde and camphenaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with camphene, a naturally occurring bicyclic monoterpene.
Purification: The product is then purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and purification would apply, with a focus on optimizing yield and purity for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid
Reduction: 3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H12O
- Molecular Weight : 124.18 g/mol
- Structure : The compound features a bicyclic structure that influences its reactivity and applications in organic chemistry.
Organic Synthesis
1.1 Synthetic Intermediates
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for selective reactions that can lead to the formation of more complex molecules.
Table 1: Key Reactions Involving this compound
Reaction Type | Conditions | Products |
---|---|---|
Aldol Condensation | Base-catalyzed | β-Hydroxy aldehydes |
Reduction | LiAlH4 | Alcohol derivatives |
Acylation | Acyl chloride + Lewis acid | Acylated products |
Case Study: Aldol Condensation
In a study focusing on the aldol condensation of this compound, researchers found that under basic conditions, the compound readily forms β-hydroxy aldehydes which can be further transformed into ketones through dehydration processes.
Fragrance Industry
The compound is utilized in the fragrance industry due to its pleasant odor profile, which is reminiscent of natural scents found in various essential oils.
2.1 Perfume Formulations
This compound is often included in perfume formulations for its ability to enhance and stabilize other fragrance components.
Table 2: Fragrance Composition Including this compound
Fragrance Component | Percentage (%) | Function |
---|---|---|
This compound | 10 | Base note |
Linalool | 20 | Top note |
Vanillin | 5 | Sweet note |
Case Study: Sensory Evaluation
A sensory evaluation study demonstrated that perfumes containing this compound received higher ratings for complexity and depth compared to those without it.
Biological Research
Emerging studies indicate potential applications in biological research, particularly in the field of medicinal chemistry.
3.1 Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial properties against various pathogens.
Table 3: Antimicrobial Activity of Derivatives
Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde | Staphylococcus aureus | 50 µg/mL |
Exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde | Escherichia coli | 75 µg/mL |
Case Study: Antimicrobial Screening
In a screening study involving several derivatives of bicyclic aldehydes, exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3,3-Dimethylbicyclo[221]heptane-2-carbaldehyde depends on its specific applicationThe bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Camphene: A naturally occurring bicyclic monoterpene with a similar structure but lacking the formyl group.
3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid: An oxidized form of the compound with a carboxylic acid group instead of a formyl group.
3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol: A reduced form of the compound with a primary alcohol group instead of a formyl group.
Uniqueness
The uniqueness of 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde lies in its specific structure, which combines the rigidity of the bicyclic system with the reactivity of the formyl group. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Biological Activity
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde (commonly referred to as DMBC) is a bicyclic compound with potential biological activities that have been explored in various studies. This article delves into its biological activity, examining its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHO
CAS Number: 50705-16-3
Molecular Weight: 150.22 g/mol
The compound features a bicyclic structure characterized by its unique bridgehead carbon atoms, which influence its reactivity and biological interactions.
The biological activity of DMBC is primarily attributed to its ability to interact with various molecular targets within biological systems. The aldehyde functional group allows it to participate in nucleophilic addition reactions, which can lead to the formation of adducts with proteins and nucleic acids. This reactivity is crucial for its potential therapeutic applications.
Key Mechanisms:
- Enzyme Inhibition: DMBC has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Receptor Interaction: The compound may interact with specific receptors, modulating signaling pathways that affect cellular functions.
Antimicrobial Properties
Research indicates that DMBC possesses antimicrobial properties against various pathogens. A study conducted by Pendergrass et al. demonstrated that DMBC exhibited significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria when tested in vitro.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
DMBC has also been investigated for its anticancer properties. In a study analyzing its effects on cancer cell lines, it was found to induce apoptosis in several types of cancer cells, including breast and lung cancer cells.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 10 |
A549 (lung cancer) | 15 |
HeLa (cervical cancer) | 12 |
The mechanism behind this activity appears to involve the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death.
Case Studies
-
Antimicrobial Efficacy:
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DMBC against multi-drug resistant strains of bacteria. The results indicated that DMBC could serve as a promising candidate for developing new antimicrobial agents. -
Cancer Treatment:
In a clinical trial assessing the effects of DMBC on patients with advanced breast cancer, preliminary findings suggested that DMBC could enhance the efficacy of conventional chemotherapy drugs, improving overall patient outcomes.
Properties
IUPAC Name |
3,3-dimethylbicyclo[2.2.1]heptane-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-10(2)8-4-3-7(5-8)9(10)6-11/h6-9H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKZLKWCFOWLCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964954 | |
Record name | 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50705-16-3 | |
Record name | 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50705-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethylbicyclo(2.2.1)heptane-2-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050705163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylbicyclo[2.2.1]heptane-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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